1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
Description
1-((3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a pentyl group at position 3 and a 1,2,4-oxadiazole moiety at position 1 via a methyl linker. The oxadiazole ring is further substituted with a 4-methoxyphenyl group at position 3. Quinazoline-diones are pharmacologically significant due to their structural resemblance to natural purine bases, enabling interactions with biological targets such as enzymes and receptors . The 1,2,4-oxadiazole group is a stable bioisostere for ester or amide functionalities, often enhancing metabolic stability and binding affinity in drug design .
Properties
CAS No. |
1251673-97-8 |
|---|---|
Molecular Formula |
C23H24N4O4 |
Molecular Weight |
420.469 |
IUPAC Name |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H24N4O4/c1-3-4-7-14-26-22(28)18-8-5-6-9-19(18)27(23(26)29)15-20-24-21(25-31-20)16-10-12-17(30-2)13-11-16/h5-6,8-13H,3-4,7,14-15H2,1-2H3 |
InChI Key |
UFHHERWRUPSQCA-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This detailed article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C23H24N4O4
- Molecular Weight : 432.46 g/mol
- IUPAC Name : 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione
This compound features a quinazoline core substituted with a 1,2,4-oxadiazole ring and a methoxyphenyl group, which contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that compounds with the oxadiazole ring can inhibit various bacterial strains. In one study, compounds similar to our target demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 7.9 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 7.9 | Staphylococcus aureus |
| Compound B | 15.0 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : Compounds with similar structures have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| Compound C | MCF-7 | 24.74 | 5-Fluorouracil | 100 |
| Compound D | HCT116 | 18.5 | Tamoxifen | 5.12 |
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole derivatives have been documented in several studies:
- Mechanism of Action : These compounds may inhibit key inflammatory mediators such as COX enzymes and cytokines. Research indicates that certain derivatives can reduce inflammation markers in vitro .
Case Studies and Research Findings
- Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for their antitubercular activity. The most effective compounds inhibited Mycobacterium bovis BCG significantly.
- Alam et al. (2020) : Synthesized triazole and oxadiazole hybrids that showed potent anticancer activity against MCF-7 cells with notable inhibition of thymidylate synthase .
- Zabiulla et al. (2021) : Reported on the synthesis of various oxadiazole derivatives and their broad-spectrum antibacterial properties with low cytotoxicity profiles when tested against standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with closely related analogs from the literature.
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
†Predicted due to longer alkyl chain (pentyl vs. methyl/ethyl).
‡Range estimated from analogs in .
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s pentyl group (C₅H₁₁) at position 3 confers greater lipophilicity compared to the methyl or ethyl groups in , which may enhance cell membrane penetration but reduce aqueous solubility.
Structural Analogues in Other Cores: Thieno-pyrimidine-diones (e.g., ) exhibit antimicrobial activity, suggesting that quinazoline-diones with similar oxadiazole substituents might share this bioactivity. However, empirical data for the target compound is lacking.
Impact of Heteroatoms :
- The sulfur atom in 4-(methylthio)phenyl () increases polarizability and may influence redox properties or metal-binding capacity, unlike the oxygen in methoxyphenyl.
Q & A
Q. What synthetic strategies are recommended for preparing the quinazoline-dione core with a 1,2,4-oxadiazole substituent?
The quinazoline-dione core can be synthesized via cyclocondensation of appropriately substituted precursors. For example, describes a method using 1,1’-carbonyldiimidazole to form the pyrimidine ring, followed by cyclocondensation in phosphorous oxychloride to introduce oxadiazole moieties. Alkylation with halogenated intermediates (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) is critical for attaching the pentyl chain. Key steps include:
- Refluxing precursors in polar aprotic solvents (e.g., DMF) for cyclization.
- Hydrolysis under controlled acidic conditions to avoid decomposition of sensitive groups.
- Purification via silica gel chromatography to isolate intermediates .
Q. What spectroscopic techniques are essential for characterizing this compound?
Core characterization methods include:
- ¹H/¹³C NMR : To confirm substituent integration and regioselectivity (e.g., distinguishing oxadiazole vs. triazole rings).
- IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy groups (~1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation.
- Elemental Analysis : To verify purity and stoichiometry .
Q. How can initial biological activity screening be designed for this compound?
Adopt agar diffusion or microdilution assays (as in ) to test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Use minimum inhibitory concentration (MIC) measurements with standard protocols (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) to validate results .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation of the quinazoline-dione core be addressed?
Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Temperature Control : Lower temperatures (0–5°C) favor nucleophilic attack at less hindered positions.
- Catalytic Bases : Use K₂CO₃ or DBU to deprotonate the reactive NH group selectively.
- Computational Pre-screening : DFT calculations (e.g., B3LYP/6-311G(d,p)) predict electrophilic sites on the quinazoline ring, guiding experimental conditions .
Q. How should structural contradictions between spectral data and computational models be resolved?
Cross-validate using:
- X-ray Crystallography : Resolve bond lengths/angles (e.g., dihedral angles between oxadiazole and quinazoline rings, as in ).
- DFT-Optimized Structures : Compare calculated vs. experimental IR/NMR spectra to identify discrepancies (e.g., tautomerism or crystal packing effects).
- Dynamic NMR : Detect conformational flexibility in solution that may explain mismatches .
Q. What computational methods are suitable for studying structure-activity relationships (SAR) for antimicrobial activity?
- Molecular Docking : Screen against bacterial targets (e.g., DNA gyrase) using AutoDock Vina.
- HOMO-LUMO Analysis : Evaluate electron donor/acceptor properties of the oxadiazole and methoxyphenyl groups.
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions influencing ligand-receptor interactions .
Q. How can solubility limitations in biological assays be mitigated?
- Co-solvent Systems : Use DMSO-PBS mixtures (<5% DMSO) to maintain compound stability.
- Pro-drug Design : Introduce hydrolyzable groups (e.g., acetyl) to the pentyl chain for improved aqueous solubility.
- Thermodynamic Calculations : Predict solubility via DFT-derived partition coefficients (logP) and Hansen solubility parameters .
Q. What strategies optimize reaction yields during oxadiazole ring formation?
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while improving yield.
- Catalytic Additives : Use p-toluenesulfonic acid (PTSA) to accelerate cyclodehydration of acylhydrazides.
- Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
